Methyl 4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzoate
Overview
Description
Methyl 4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzoate is an organic compound with a complex structure It is characterized by the presence of multiple ether linkages and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzoate typically involves multiple steps. One common method starts with the preparation of 2-methoxy-4-prop-2-enylphenol, which is then reacted with ethylene oxide to form the corresponding ethoxy derivative. This intermediate is further reacted with another equivalent of ethylene oxide to yield the diethoxy derivative. Finally, the benzoate ester is formed by reacting the diethoxy compound with methyl 4-hydroxybenzoate under esterification conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ether linkages and aromatic rings can undergo substitution reactions with suitable electrophiles or nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
Methyl 4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzoate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing the active phenolic and benzoic acid derivatives. These metabolites can then interact with various enzymes and receptors, modulating their activities and influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate
- Methyl 3-methoxy-4-(prop-2-yn-1-ylamino)benzoate
- 2-methoxy-4-methylphenol
Uniqueness
Methyl 4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzoate is unique due to its specific structure, which includes multiple ether linkages and a benzoate ester group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
methyl 4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-4-5-17-6-11-20(21(16-17)24-2)28-15-13-26-12-14-27-19-9-7-18(8-10-19)22(23)25-3/h4,6-11,16H,1,5,12-15H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJUVGLXCDTWCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOCCOC2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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